Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-
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Overview
Description
Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-: is a complex organic compound characterized by the presence of a benzamide group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- typically involves the condensation of benzodioxole derivatives with benzamide under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: In medicine, Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
1,3-Benzodioxole: A structural component of many natural products and synthetic compounds.
Uniqueness: Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]- is unique due to the combination of the benzamide and benzodioxole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
61195-15-1 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C15H12N2O3/c16-15(18)11-3-1-2-4-12(11)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2,(H2,16,18) |
InChI Key |
FZFHVYUAYHTLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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